molecular formula C18H20F2N2 B5031403 1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine

1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine

Cat. No.: B5031403
M. Wt: 302.4 g/mol
InChI Key: DPJYADCRVWTXBC-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. This particular compound features a benzyl group attached to the piperazine ring, with a difluorophenylmethyl substituent, making it a unique molecule with specific chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 2,6-difluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The benzyl chloride reacts with piperazine to form 1-benzylpiperazine. Subsequently, 2,6-difluorobenzyl chloride is introduced to the reaction mixture, leading to the formation of the final product through another nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product.

Chemical Reactions Analysis

1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the benzyl or difluorophenyl groups are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various medical conditions, including neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in the body, leading to its pharmacological effects.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, its interaction with neurotransmitter receptors may influence neurological pathways, while its antimicrobial activity may involve disruption of bacterial cell membranes.

Comparison with Similar Compounds

1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other piperazine derivatives, such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine, share structural similarities but differ in their substituents and pharmacological activities.

    Uniqueness: The presence of the difluorophenylmethyl group in this compound imparts unique chemical properties and potential biological activities that distinguish it from other piperazine derivatives.

Properties

IUPAC Name

1-benzyl-4-[(2,6-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2/c19-17-7-4-8-18(20)16(17)14-22-11-9-21(10-12-22)13-15-5-2-1-3-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYADCRVWTXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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